molecular formula C14H11N5O3 B7477940 [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate

[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate

Cat. No.: B7477940
M. Wt: 297.27 g/mol
InChI Key: ZQARGLMQAWYOGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazine ring, an aminopyrazine moiety, and a cyanoanilino group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate typically involves the reaction of 2-cyanoaniline with ethyl 3-aminopyrazine-2-carboxylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetonitrile or dimethylformamide (DMF), at elevated temperatures. The reaction conditions must be carefully optimized to ensure high yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopyrazine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with various biological targets makes it a valuable tool for probing biochemical pathways.

Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable intermediate for various manufacturing processes.

Mechanism of Action

The mechanism of action of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

    2-Cyanoaniline: Shares the cyanoanilino group but lacks the pyrazine moiety.

    3-Aminopyrazine-2-carboxylate: Contains the aminopyrazine and carboxylate groups but lacks the cyanoanilino group.

Uniqueness: The uniqueness of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial purposes.

Properties

IUPAC Name

[2-(2-cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c15-7-9-3-1-2-4-10(9)19-11(20)8-22-14(21)12-13(16)18-6-5-17-12/h1-6H,8H2,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQARGLMQAWYOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)COC(=O)C2=NC=CN=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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